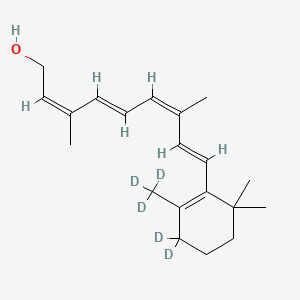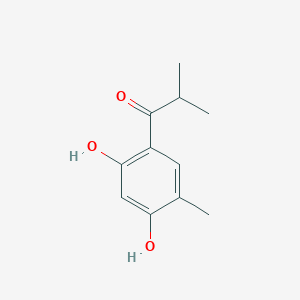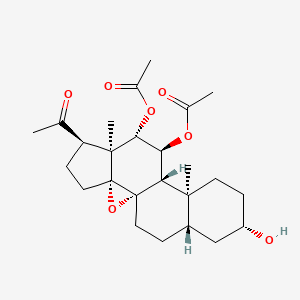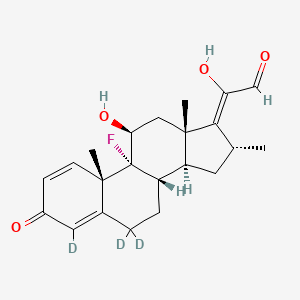
Dexamethasone-delta17,20 21-aldehyde-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexamethasone-delta17,20 21-aldehyde-d3: is a synthetic glucocorticoid, a class of steroid hormones that are involved in the regulation of various physiological processes, including inflammation and immune response. This compound is a deuterated form of dexamethasone, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the stability and metabolic profile of the compound, making it useful in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone-delta17,20 21-aldehyde-d3 typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Fluorination: Addition of a fluorine atom to enhance the compound’s biological activity.
Deuteration: Replacement of hydrogen atoms with deuterium to improve metabolic stability.
Aldehyde Formation: Introduction of an aldehyde group at the 21st position.
Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires:
Large-scale reactors: To handle the increased volume of reactants.
Automated control systems: To maintain optimal reaction conditions.
Purification techniques: Such as chromatography and crystallization to achieve the desired purity levels
化学反应分析
Types of Reactions
Dexamethasone-delta17,20 21-aldehyde-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Dexamethasone-delta17,20 21-aldehyde-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of dexamethasone.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new glucocorticoid-based therapies and in the quality control of pharmaceutical products
作用机制
Dexamethasone-delta17,20 21-aldehyde-d3 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to various physiological effects, including anti-inflammatory and immunosuppressive actions .
相似化合物的比较
Similar Compounds
Dexamethasone: The non-deuterated form of the compound.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects
Uniqueness
Dexamethasone-delta17,20 21-aldehyde-d3 is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its biological activity compared to non-deuterated analogs. This makes it particularly valuable in research settings where prolonged exposure to the compound is required .
属性
分子式 |
C22H27FO4 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16R)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1/i4D2,9D |
InChI 键 |
TYYMPHSFTLTHRI-UHUSLPRKSA-N |
手性 SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@H](/C4=C(\C=O)/O)C)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



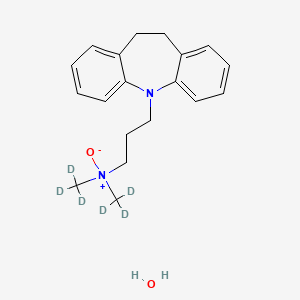
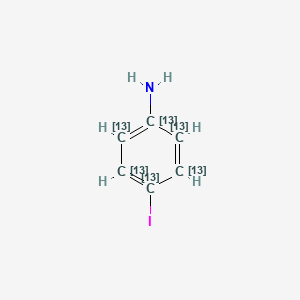
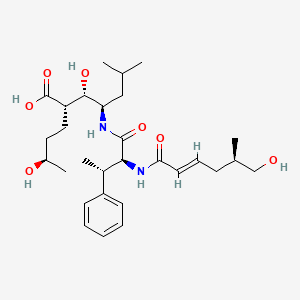
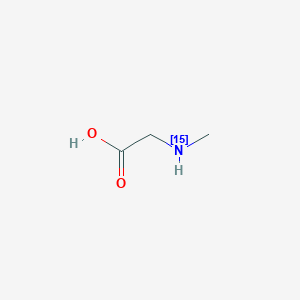
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
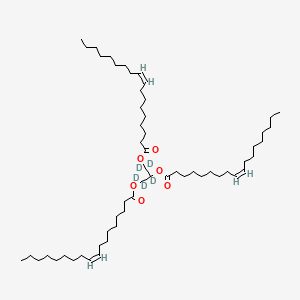
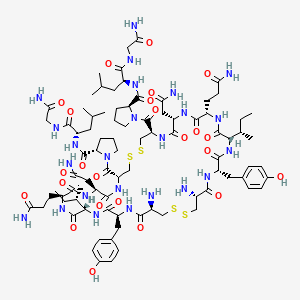
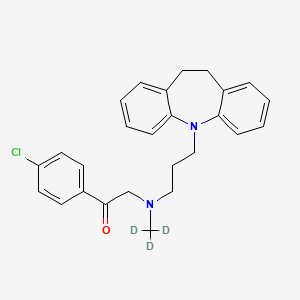
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
